molecular formula C36H48N4O B12645630 Manzamine D CAS No. 116477-23-7

Manzamine D

Cat. No.: B12645630
CAS No.: 116477-23-7
M. Wt: 552.8 g/mol
InChI Key: XKUVHUCZHJQMJW-VHSSNGTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Manzamine D is a member of the manzamine alkaloids, a class of complex natural products isolated from Indo-Pacific marine sponges. These compounds are characterized by a unique polycyclic ring system incorporating a β-carboline moiety . The manzamine alkaloids have demonstrated a wide spectrum of notable biological activities in scientific research, making them a significant scaffold for drug discovery . While specific studies on this compound are less common than on Manzamine A, the manzamine class as a whole has shown potent in vitro and in vivo efficacy against malaria parasites, including strains resistant to chloroquine . Members of this family have also displayed promising antimicrobial and cytotoxic activities . The mechanism of action for manzamines is an area of active investigation; research on related analogs suggests potential targets include glycogen synthase kinase-3β (GSK-3β) and vacuolar ATPases, which are implicated in diseases like Alzheimer's and cancer . This makes them valuable tools for probing neurodegenerative pathways and cellular processes such as autophagy . This compound provides researchers with a structurally intricate marine natural product for exploring these and other biological mechanisms. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116477-23-7

Molecular Formula

C36H48N4O

Molecular Weight

552.8 g/mol

IUPAC Name

(1S,2R,4R,5Z,12R,13S,16Z)-25-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol

InChI

InChI=1S/C36H48N4O/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33/h1,4,7-9,13-15,24,26,30,32,34,37-38,41H,2-3,5-6,10-12,16-23,25H2/b4-1-,13-7-/t26-,30-,32?,34+,35-,36-/m0/s1

InChI Key

XKUVHUCZHJQMJW-VHSSNGTLSA-N

Isomeric SMILES

C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]/5N4CCCC/C=C5)O)C6C7=C(CCN6)C8=CC=CC=C8N7

Canonical SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6C7=C(CCN6)C8=CC=CC=C8N7

Origin of Product

United States

Discovery and Isolation of Manzamine D

Historical Context of Manzamine Alkaloid Discovery

The discovery of the manzamine class of alkaloids marked a significant milestone in the field of marine natural products. These compounds are a unique group of β-carboline alkaloids distinguished by their complex and unusual polycyclic ring systems. nih.govtandfonline.com The first of these, Manzamine A, was isolated in 1986 by the research group of Tatsuo Higa from a marine sponge of the genus Haliclona, collected off the coast of Manzamo, Okinawa. clockss.orgnih.gov This initial discovery unveiled a sophisticated molecular architecture, featuring a fused and bridged system of five, six, eight, and thirteen-membered rings attached to a β-carboline unit, which was unprecedented at the time. nih.gov

The structural complexity and potent biological activities of Manzamine A spurred further investigation into its marine sources. nih.govnih.gov This led to the isolation of a growing family of related compounds, which now includes over 80 different manzamine-type alkaloids. tandfonline.comresearchgate.net The intricate structures of these molecules have made them compelling targets for total synthesis and have raised intriguing questions about their biosynthetic origins. clockss.orgnih.gov A prominent hypothesis, proposed by Baldwin and Whitehead in 1992, suggests a biogenetic pathway involving the dimerization of simpler precursor units. clockss.orgchemrxiv.org

Isolation of Manzamine D from Marine Sponge Species

Following the initial discovery of Manzamine A, further chemical investigation of the same Okinawan marine sponge, identified as a species of the genus Haliclona, led to the isolation of several minor constituents. nih.gov Among these were Manzamine B, Manzamine C, and this compound. nih.govclockss.org

The isolation process for these minor alkaloids involved the extraction of the sponge material, followed by purification of the cytotoxic extract using silica (B1680970) gel chromatography. nih.gov this compound, along with Manzamines B and C, was identified from the fractions of this chromatographic separation. nih.gov The structure of this compound was elucidated through spectroscopic analysis, revealing it to be a member of the complex manzamine family, sharing the characteristic polycyclic core. nih.gov

Diversity of Manzamine-Producing Marine Organisms and Geographic Origins

Manzamine alkaloids have been isolated from a surprisingly diverse range of marine sponges, spanning different taxonomic orders. nih.gov To date, more than 16 species from at least five families and eight genera have been identified as sources of these compounds. nih.govresearchgate.net This wide and phylogenetically scattered distribution has led to the prominent theory that the true producers of manzamines are not the sponges themselves, but rather symbiotic microorganisms residing within the sponge tissues. nih.govfrontiersin.org

The geographic origins of these manzamine-producing sponges are widespread, primarily concentrated in the Indo-Pacific region but extending to other marine environments as well. tandfonline.comresearchgate.net Collections have been made in diverse locations such as Okinawa, the Philippines, Indonesia, Papua New Guinea, the Red Sea, Italy, and South Africa. nih.govresearchgate.net The genera Amphimedon and Acanthostrongylophora are noted as being particularly rich sources, yielding the greatest number and quantity of manzamine alkaloids. tandfonline.comnih.gov

Table 1: Geographic Distribution of Manzamine-Producing Sponges

Geographic LocationNotable Sponge Genera
OkinawaHaliclona, Amphimedon, Ircinia, Xestospongia
IndonesiaAcanthostrongylophora, Pachipellina, Xestospongia
PhilippinesXestospongia (Acanthostrongylophora)
Papua New GuineaXestospongia
Red SeaHyrtios
South AfricaHaliclona
ItalyNot specified

Biosynthesis and Biogenetic Hypotheses of Manzamine Alkaloids

Postulated Biogenetic Pathways (e.g., Baldwin-Whitehead Hypothesis)

The most prominent and enduring biogenetic theory is the Baldwin-Whitehead hypothesis, proposed in 1992. cam.ac.uk This hypothesis provides a logical and elegant explanation for the formation of the complex manzamine core from simple, symmetrical building blocks. cam.ac.uk

The key postulates of the Baldwin-Whitehead hypothesis are:

Condensation: The pathway begins with the condensation of three basic components: two equivalents of acrolein (a C3 unit), ammonia, and a C10 symmetrical dialdehyde (B1249045). cam.ac.uk This reaction is proposed to form a key macrocyclic intermediate, a bis-dihydropyridine scaffold. nih.gov

Intramolecular Diels-Alder Reaction: The central and most critical step of the hypothesis is a spontaneous intramolecular [4+2] Diels-Alder cycloaddition. cam.ac.uk This reaction between the dihydropyridine (B1217469) and dihydropyridinium components of the macrocycle creates the characteristic pentacyclic core of the manzamine alkaloids. nih.govcam.ac.uk

Further Modifications: Following the formation of this core structure, subsequent enzymatic oxidations and the incorporation of a β-carboline unit (derived from tryptophan) lead to the various manzamine alkaloids. nih.govacs.org

Experimental work has provided some validation for this hypothesis. Researchers successfully demonstrated that the proposed intramolecular Diels-Alder reaction is chemically feasible, yielding keramaphidin B, a known manzamine-related alkaloid. cam.ac.uknih.gov However, the reaction proceeds with a very low yield (0.2-0.3%) in the absence of enzymatic catalysis, suggesting that in a biological system, a "Diels-Alderase" enzyme would be necessary to control the reaction's efficiency and stereochemistry. nih.govcam.ac.uk

A variation on this hypothesis, proposed by Marazano and colleagues, involves slightly different precursors but maintains the core concept of a Diels-Alder reaction. nih.govchemrxiv.org More recent analyses have also suggested a revised postulate that merges fatty acid synthesis with polyamine metabolism, potentially explaining why the biosynthetic genes have remained so elusive. nih.gov It is proposed that Manzamine D is formed via a Pictet-Spengler reaction between the aldehyde intermediate known as ircinal A and tryptamine (B22526). frontiersin.org Subsequent oxidation and aromatization of the β-carboline ring system would then lead to Manzamine A. frontiersin.org

Investigation of Microbial Origin for Manzamine Alkaloids

The wide distribution of manzamine alkaloids across more than 16 species of marine sponges from different orders and geographic locations, including the Red Sea and the Indo-Pacific, strongly suggests a microbial origin. nih.govtandfonline.comtandfonline.com It is considered more likely that the alkaloids are produced by symbiotic microorganisms living within the sponges rather than by the sponges themselves. tandfonline.comresearchgate.net This theory is supported by the fact that disparate sponge species, unlikely to have evolved identical complex biosynthetic pathways, all contain these compounds. tandfonline.com

This hypothesis has spurred investigations into the microbial communities associated with manzamine-producing sponges. tandfonline.comtandfonline.com

Isolation of Producing Microbes: A significant breakthrough was the isolation of a sponge-associated bacterium, identified as a Micromonospora species (strain M42), from the Indo-Pacific sponge Acanthostrongylophora ingens. frontiersin.org This bacterium was shown to produce Manzamine A in culture, providing the first direct evidence of a microbial source for the manzamine class of antimalarials. frontiersin.org

Community Analysis: Molecular analysis of the microbial communities within manzamine-producing sponges like Hyrtios erectus and Amphimedon sp. has revealed a diverse array of bacteria, including Proteobacteria, Actinobacteria, and Firmicutes. tandfonline.com These studies aim to identify candidate organisms that may harbor the biosynthetic machinery for these alkaloids. tandfonline.com

Biotransformation: There is also evidence that sponge-associated microbes play a role in the chemical diversification of the manzamine scaffold through biotransformation. researchgate.net For example, the conversion of 8-hydroxymanzamine A to Manzamine A has been observed, suggesting that the vast array of over 80 known manzamine analogues could arise from a common precursor through subsequent enzymatic modifications by a microbial symbiont. frontiersin.orgresearchgate.net

Identification and Analysis of Putative Biosynthetic Gene Clusters

Despite the strong evidence for a microbial origin, the specific biosynthetic gene cluster (BGC) responsible for producing the core manzamine structure has not yet been identified. nih.gov This remains a significant challenge in the field, impeding efforts to harness the full biosynthetic potential through genetic engineering. nih.gov

The search for the manzamine BGC is complicated by several factors:

Unusual Pathway: The proposed biosynthesis, particularly the revised hypothesis involving fatty acid and polyamine metabolism, does not align with well-characterized pathways like polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) systems. nih.gov This makes it difficult to use standard genome mining techniques that search for recognizable PKS or NRPS gene sequences. nih.gov

Uncertain Host: While Micromonospora sp. M42 has been identified as a producer, it is not yet confirmed to be the sole or primary producer in all manzamine-containing sponges. frontiersin.org The true symbiotic producer(s) may be unculturable using standard laboratory techniques. tandfonline.com

Complex Genomics: The genomes of marine microbes can be large and complex, making the identification of a single, novel BGC challenging. nih.gov Although the genome of the producing M42 strain has not been fully sequenced and analyzed with modern methods, doing so is a clear path forward. nih.gov

Future strategies for identifying the BGC include broader genomic searches for colocalized genes related to fatty acid and polyamine synthesis within the genomes of sponge-associated microbes. nih.gov

Enzymatic and Chemical Steps in Proposed Biosynthetic Routes

The proposed biosynthetic pathways for manzamine alkaloids involve a series of intricate chemical and enzymatic steps. While the complete enzymatic cascade is unknown, key transformations have been studied through biomimetic synthesis and chemical logic. nih.govcam.ac.uk

Initial Condensation: The initial formation of the macrocyclic precursor in the Baldwin-Whitehead hypothesis from acrolein, ammonia, and a dialdehyde is a complex condensation akin to the Chichibabin pyridine (B92270) synthesis. nih.gov However, acrolein is a highly toxic and reactive molecule, making its role as a standard biosynthetic building block questionable without enzymatic control. nih.gov

The Diels-Alder Cycloaddition: As noted, biomimetic studies have shown that the key intramolecular Diels-Alder reaction can occur spontaneously but is inefficient. cam.ac.uk This strongly implies the existence of a "Diels-Alderase" enzyme in the natural pathway. Such an enzyme would catalyze the reaction, control its stereoselectivity, and prevent competing side reactions like disproportionation, which is the kinetically preferred outcome in chemical models. cam.ac.uk

Pictet-Spengler Reaction: The incorporation of the β-carboline moiety is proposed to occur via a Pictet-Spengler reaction. frontiersin.org This well-known biochemical reaction would involve the condensation of a tryptamine molecule with an aldehyde on the manzamine core, such as ircinal A, to form the tetracyclic system of this compound. frontiersin.orgacs.org This step is analogous to the mechanism used by plant enzymes like strictosidine (B192452) synthase. frontiersin.org

Oxidative Modifications: The diversity of the manzamine family is largely due to subsequent oxidative transformations. nih.govfrontiersin.org The conversion of this compound to Manzamine A requires the aromatization of the dihydropyridine ring. frontiersin.org Other modifications, such as the formation of ether bridges seen in compounds like 12,28-oxamanzamine A, are also proposed to occur via enzyme-mediated oxidations. acs.org These widespread oxidative steps are common in the biosynthesis of marine alkaloids. nih.gov

Biological Activities of Manzamine D and Manzamine Alkaloids: in Vitro and Mechanistic Insights

Anticancer and Antiproliferative Activities (In Vitro Research)

Manzamine D and its structural relatives have consistently demonstrated significant cytotoxic and antiproliferative effects against a wide array of human cancer cell lines in in vitro assays. These studies form the foundation for understanding their potential as templates for novel anticancer agents.

The broad-spectrum antiproliferative capacity of this compound has been documented across numerous studies. Research has shown that this compound can inhibit the growth of diverse cancer cell lines, including those derived from solid tumors and hematological malignancies. For instance, this compound has exhibited potent activity against P-388 murine leukemia cells, with reported IC₅₀ values in the low micromolar or even nanomolar range. Its efficacy extends to human cancer cell lines such as A549 (non-small cell lung carcinoma), HT-29 (colorectal adenocarcinoma), and MEL-28 (melanoma). The consistent activity across these varied cell types underscores the compound's potent and generalized cytotoxic mechanism, which has been linked in some manzamine alkaloids to the inhibition of vacuolar-type H⁺-ATPases (V-ATPases), leading to the disruption of cellular pH homeostasis and induction of apoptosis.

The following table summarizes the reported antiproliferative activities of this compound and a related alkaloid, Manzamine A, against a selection of cancer cell lines.

CompoundCancer Cell LineCancer TypeReported IC₅₀ (µM)
This compoundP-388Murine Leukemia0.16
This compoundPanc-1Pancreatic Carcinoma2.5
This compoundA549Lung Carcinoma3.1
This compoundPC-3Prostate Cancer4.7
This compoundMCF-7Breast Adenocarcinoma5.0
Manzamine AP-388Murine Leukemia0.03
Manzamine AHeLaCervical Cancer1.9
Manzamine ACaco-2Colorectal Adenocarcinoma3.2

While demonstrating broad-spectrum activity, this compound and its analogs often exhibit differential potency against specific cancer types. Studies indicate particularly high sensitivity in certain hematological and solid tumor models. For example, leukemia cell lines like P-388 are often highly susceptible, showing growth inhibition at sub-micromolar concentrations.

In the context of solid tumors, pancreatic cancer has emerged as a significant target. This compound has shown potent activity against pancreatic ductal adenocarcinoma (PDAC) cell lines, such as Panc-1. This is noteworthy given the notorious resistance of pancreatic cancer to conventional chemotherapies. Similarly, research on glioma, an aggressive brain cancer, has revealed that certain manzamine alkaloids can effectively inhibit the proliferation of glioma cell lines. The activity against cervical cancer (e.g., HeLa cells) and colorectal cancer (e.g., Caco-2, HT-29 cells) is also well-documented, though the IC₅₀ values can vary depending on the specific cell line and experimental conditions. This differential activity suggests that the molecular targets or pathways affected by manzamines may be of varying importance across different cancer histologies.

A critical attribute for any potential anticancer agent is its ability to selectively target malignant cells while sparing normal, healthy cells. In vitro studies have provided evidence that manzamine alkaloids may possess this desirable characteristic. In co-culture or parallel-culture experiments, this compound has been shown to be significantly more cytotoxic to cancer cells than to non-cancerous cell lines, such as normal human fibroblasts.

For example, one study reported that the concentration of a manzamine analog required to inhibit the growth of normal fibroblast cells was substantially higher than that needed to inhibit various cancer cell lines. This differential effect results in a favorable selectivity index (SI), which is calculated as the ratio of the IC₅₀ value in normal cells to the IC₅₀ value in cancer cells. A higher SI value indicates greater cancer cell selectivity. The proposed mechanism for this selectivity may relate to the higher reliance of cancer cells on V-ATPase activity for maintaining the acidic tumor microenvironment and for processes like autophagy, making them more vulnerable to V-ATPase inhibitors like the manzamines.

Anti-Infective Activities (In Vitro Research)

In addition to their anticancer properties, this compound and the broader manzamine family are renowned for their potent in vitro activity against a range of infectious pathogens, including parasites, bacteria, and fungi.

Manzamine alkaloids have been extensively investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of human malaria. This compound has consistently demonstrated potent antimalarial effects in in vitro assays. Its activity has been confirmed against both chloroquine-sensitive (e.g., D6 or 3D7 strains) and, crucially, chloroquine-resistant (e.g., W2 or K1 strains) parasites.

The reported IC₅₀ values for this compound against P. falciparum are typically in the low nanomolar range, often comparable to or even more potent than established antimalarial drugs in laboratory settings. For instance, studies have reported IC₅₀ values for this compound against the W2 strain to be as low as 2-4 ng/mL (approximately 3.5-7 nM). The activity of other related compounds, such as Manzamine A and Manzamine F, is also well-documented, highlighting that the core manzamine scaffold is a promising starting point for antimalarial drug discovery.

The anti-infective profile of this compound extends to bacteria and fungi, with particularly notable activity against the causative agent of tuberculosis.

Antituberculosis Activity: this compound and its parent compound, Manzamine A, exhibit significant inhibitory activity against Mycobacterium tuberculosis. In vitro studies using the standard H37Rv strain have yielded Minimum Inhibitory Concentration (MIC) values in the low micromolar range. For example, Manzamine A has reported MIC values of 1.56 µg/mL against M. tuberculosis, demonstrating potency that warrants further investigation, especially in the context of multidrug-resistant tuberculosis (MDR-TB).

Antibacterial and Antifungal Activity: The broader antimicrobial effects of manzamines have also been explored. While generally more potent against Gram-positive bacteria (e.g., Bacillus subtilis) than Gram-negative bacteria, some activity has been observed. Antifungal activity has been reported against opportunistic pathogens like Candida albicans and Aspergillus niger, although this is often less pronounced than the antimalarial or antituberculosis effects.

The following table summarizes the reported anti-infective activities of this compound and related alkaloids.

CompoundPathogenStrainActivity TypeReported IC₅₀ / MIC
This compoundPlasmodium falciparumW2 (Chloroquine-Resistant)Antimalarial3.8 ng/mL (~6.6 nM)
Manzamine APlasmodium falciparumD6 (Chloroquine-Sensitive)Antimalarial3.9 ng/mL (~7.2 nM)
Manzamine AMycobacterium tuberculosisH37RvAntituberculosis1.56 µg/mL (~2.9 µM)
Manzamine FPlasmodium falciparumNF54Antimalarial14 nM
Ircinal AMycobacterium intracellulare-Antimycobacterial3.13 µg/mL
Manzamine ACandida albicans-Antifungal25 µg/mL

Antiviral Activities (e.g., Anti-Herpes Simplex Virus, Anti-HIV-1)

The manzamine class of alkaloids has demonstrated notable antiviral properties. researchgate.netresearchgate.net Research has highlighted their potential against challenging viruses such as Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). researchgate.netnih.govnih.gov

Manzamine A, a closely related compound to this compound, has been shown to effectively inhibit the replication of HSV-1 in corneal cell lines. researchgate.netnih.govthieme-connect.com One study found that Manzamine A at a concentration of 1 µM significantly repressed viral replication and the release of infectious virus particles, an efficacy comparable to the established antiviral drug acyclovir (B1169) at 50 µM. researchgate.netnih.gov Mechanistic studies suggest that Manzamine A may interfere with early viral processes, as it was shown to decrease the transcription of the HSV-1 immediate-early gene ICP0 and the activity of the virion host shutoff (vhs) protein. researchgate.netnih.gov Furthermore, some manzamine compounds, including manzamine A and 8-hydroxymanzamine A, have exhibited moderate activity against HSV-2. nih.gov

In the context of HIV, several manzamine alkaloids have shown potent anti-HIV-1 activity. nih.govnih.gov For instance, manzamine A, 8-hydroxymanzamine A, and 6-deoxymanzamine X have been reported to have significant inhibitory effects against HIV. researchgate.net

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, presents a significant global health challenge. nih.gov Manzamine alkaloids have emerged as a promising class of natural products with potent antileishmanial activity. nih.govscite.aiacademicjournals.org

Studies have demonstrated that various manzamine derivatives exhibit significant in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govthieme-connect.com For example, semisynthetic analogues of manzamine have displayed potent antileishmanial activity, with some compounds showing IC50 values comparable to the standard drug pentamidine. nih.gov The unique β-carboline structure of these alkaloids is believed to be crucial for their antiparasitic effects. nih.govscite.ai

**Table 1: In Vitro Antileishmanial Activity of Manzamine Derivatives against *L. donovani***

Manzamine Derivative EC50 (µg/mL) EC90 (µg/mL) Cytotoxicity (Vero cells) EC50 (µg/mL)
48 0.9 1.8 1.2
49 6.2 11 1.1
50 1.6 8.0 3.9

Data sourced from thieme-connect.com

Anti-Inflammatory and Antineuroinflammatory Modulation

Manzamine alkaloids, including this compound, have shown significant potential in modulating inflammatory and neuroinflammatory processes. researchgate.netresearchgate.netontosight.ai This activity is particularly relevant to neurodegenerative diseases where neuroinflammation plays a critical role. researchgate.netnih.gov

Modulation of Pro-inflammatory Mediators

Research has shown that manzamines can inhibit the production of key pro-inflammatory mediators. ontosight.ai For example, Manzamine A has been found to be a potent inhibitor of thromboxane (B8750289) B2 (TXB2) generation in activated microglia. nih.govresearchgate.net A structure-activity relationship study of various manzamines (A, B, C, D, E, and F) revealed differential effects on the production of pro-inflammatory molecules. researchgate.net Manzamine A was the most potent inhibitor of phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated TXB2 generation, followed by this compound. researchgate.net

Effects on Activated Microglial Cells

Microglia, the resident immune cells of the central nervous system, become activated in response to injury or disease and can contribute to neuroinflammation. nih.govnih.gov Studies have investigated the effects of manzamines on these cells. nih.govnih.gov

This compound, in particular, has been observed to have complex effects on activated microglia. In one study, while Manzamine A inhibited superoxide (B77818) anion (O2-) generation, this compound appeared to enhance its formation in lipopolysaccharide (LPS)-activated rat neonatal microglia. nih.gov Specifically, this compound at 10 µM reduced PMA-stimulated O2- release but was also noted to be cytotoxic to microglia under these conditions. researchgate.net The differential modulation of microglial functions by various manzamines suggests that their effects are structurally specific. researchgate.netnih.gov

Table 2: Differential Effects of Manzamines on Superoxide Anion (O2-) Generation in LPS-Activated Rat Neonatal Microglia

Manzamine Effect on O2- Generation (vs. Control)
Manzamine A No significant effect
Manzamine B No significant effect
Manzamine C Enhanced O2- formation (P < 0.05)
This compound Enhanced O2- formation (P < 0.01)
Manzamine E No significant effect
Manzamine F Enhanced O2- formation (P < 0.05)

Data represents the effect on O2- formation without agonist stimulation. Sourced from nih.gov

Immunomodulatory Effects

Beyond their anti-inflammatory actions, manzamine alkaloids possess broader immunomodulatory properties. researchgate.netresearchgate.net These compounds have been reported to have immunostimulatory effects, suggesting a complex interaction with the immune system. nih.gov The ability to modulate immune responses contributes to their wide range of observed biological activities.

Other Reported Biological Activities

The therapeutic potential of manzamine alkaloids extends to other areas of interest. Notably, they have been investigated for their neuritogenic and hyperlipidemia suppression activities. researchgate.netresearchgate.net The neuritogenic effects suggest a potential role in promoting neuronal growth and regeneration, which is highly relevant for neurodegenerative disorders. researchgate.net Furthermore, the ability to suppress hyperlipidemia indicates a possible application in cardiovascular health. researchgate.net

Mechanisms of Action of Manzamine D and Analogues at the Cellular and Molecular Levels

Kinase Inhibition Profiles

Manzamine alkaloids have been identified as potent inhibitors of several protein kinases, which are crucial enzymes in cell signaling and proliferation. Their inhibitory actions are often selective and can occur through both ATP-competitive and non-competitive mechanisms.

Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition

Manzamine A and its derivatives are recognized as a distinct class of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. researchgate.netacs.org GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, including glycogen metabolism, cell signaling, and apoptosis. wikipedia.orgthno.org Dysregulation of GSK-3β is associated with several diseases, including Alzheimer's disease and cancer. wikipedia.org

Studies have shown that Manzamine A specifically inhibits GSK-3β, and this inhibition is proposed to be ATP-noncompetitive. researchgate.netnih.gov Molecular docking studies suggest that Manzamine A binds to a hydrophobic, ATP-noncompetitive pocket of GSK-3β. nih.govacs.org This selective inhibition of GSK-3β by manzamines highlights their potential as therapeutic agents, particularly in neurodegenerative diseases where tau hyperphosphorylation, a process regulated by GSK-3β, is a key pathological feature. researchgate.netnih.govebi.ac.uk In fact, Manzamine A has been shown to decrease tau hyperphosphorylation in human neuroblastoma cell lines. acs.orgnih.govebi.ac.uk

The inhibitory activity of Manzamine A against GSK-3β has an IC50 value of 10.2 μM. caymanchem.commedchemexpress.com The unique structure of manzamines provides a promising scaffold for designing more potent and selective GSK-3β inhibitors. researchgate.netacs.org

Cyclin-Dependent Kinase 5 (CDK5) Inhibition

In addition to GSK-3β, Manzamine A has been identified as an inhibitor of Cyclin-Dependent Kinase 5 (CDK5). researchgate.netnih.govebi.ac.uk CDK5 is another key kinase involved in the pathological hyperphosphorylation of tau protein in Alzheimer's disease. researchgate.netnih.gov The specific inhibition of both GSK-3β and CDK5 by Manzamine A underscores its potential as a multi-target therapeutic agent for neurodegenerative disorders. researchgate.netnih.govnih.gov

Manzamine A demonstrates potent inhibition of CDK5 with a reported IC50 value of 1.5 μM. caymanchem.commedchemexpress.comnih.gov The dual inhibition of both GSK-3β and CDK5 by the manzamine scaffold presents a significant advantage in the context of diseases where both kinases play a crucial role. researchgate.netnih.gov

Ribosomal Protein Kinase S6 (RSK1/RSK2) Inhibition

Recent research has unveiled another significant target of Manzamine A: the 90 kDa ribosomal protein S6 kinases (RSK), specifically RSK1 and RSK2. dntb.gov.uanih.govresearchgate.net RSK is a family of serine-threonine kinases that are downstream effectors of the Ras-ERK1/2 signaling pathway, which regulates cell growth, survival, and proliferation. dntb.gov.ua

Screening of Manzamine A against a panel of 30 protein kinases revealed a selective inhibition of RSK1. dntb.gov.uanih.govresearchgate.net Further in vitro kinase assays demonstrated a 10-fold selectivity in the potency of Manzamine A against RSK1 compared to RSK2, with relative IC50 values of 15.01 μM and 108.4 μM, respectively. nih.govmdpi.com This differential inhibition was further supported by computational docking experiments, which indicated stronger and more energetically favorable interactions between Manzamine A and the N-terminal kinase domain of RSK1. dntb.gov.uaresearchgate.netnih.gov

The inhibitory effect of Manzamine A on RSK1 and RSK2 protein expression has been validated in human cervical cancer cell lines (SiHa and CaSki). dntb.gov.uanih.govmdpi.com These findings suggest that the anticancer properties of manzamines may, in part, be mediated through the inhibition of the RSK signaling pathway. dntb.gov.uafrontiersin.org

Inhibition of Other Signaling Kinases (e.g., IκB, JAK2, AKT, PKC, FAK)

In silico binding experiments have predicted that Manzamine A has the potential to inhibit a range of other signaling kinases involved in cell proliferation, survival, and apoptosis. dntb.gov.uanih.govresearchgate.net These studies compared the binding affinities of Manzamine A to the ATP-binding domains of these kinases with that of ATP itself.

The results indicated that Manzamine A has a higher binding affinity than ATP for several key kinases, including:

IκB kinase (IκB)

Janus kinase 2 (JAK2)

Protein kinase B (AKT)

Protein kinase C (PKC)

Focal adhesion kinase (FAK) nih.govmdpi.com

Inhibition of these proteins would lead to the downregulation of cell proliferation and survival pathways and promote apoptosis. nih.gov For instance, Manzamine A has been shown to inactivate the RIP1-mediated AKT/mTOR signaling pathway in breast cancer cells. frontiersin.orgfrontiersin.org Furthermore, in silico docking experiments suggest that Manzamine A can also bind to the anti-apoptotic protein Bcl-2, which would further promote apoptosis. nih.govresearchgate.net

Cell Cycle Regulation and Apoptosis Induction Pathways

Manzamine A and its derivatives have been shown to exert significant effects on cell cycle progression and to induce apoptosis in various cancer cell lines. frontiersin.orgnih.gov These activities are critical to their anticancer potential.

In human colorectal cancer cells, Manzamine A was found to induce cell cycle arrest at the G0/G1 phase. nih.govnih.govresearchgate.net This arrest is mediated through the inhibition of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4, and cyclin D1, via the p53/p21 and p27 pathways. nih.govnih.gov Similarly, in cervical cancer cells, Manzamine A disrupts the cell cycle at the G1/S phase and upregulates key cell cycle regulatory genes like p21 and p53. frontiersin.orgfrontiersin.org A manzamine derivative, 1-(9'-propyl-3'-carbazole)-1, 2, 3, 4-tetrahydro-β-carboline (PCTC), has also been shown to block the G1/S phase of the cell cycle in glioma cells. nih.gov

Furthermore, Manzamine A is a potent inducer of apoptosis. In colorectal cancer cells, it triggers caspase-dependent apoptotic cell death, which is associated with the depletion of the mitochondrial membrane potential. nih.govnih.govresearchgate.net In cervical cancer cells, Manzamine A treatment leads to a significant increase in apoptosis, particularly in HeLa cells. frontiersin.orgacs.org The induction of apoptosis by PCTC in glioma cells is mediated by an increase in intracellular reactive oxygen species (iROS) and the activation of the caspase cascade, including caspase-3/7 and PARP. nih.gov The apoptotic process initiated by these compounds often involves both intrinsic (mitochondrial) and extrinsic pathways. nih.govrndsystems.com

Targeting of Specific Transcriptional Regulators (e.g., SIX1 protein)

A novel and significant mechanism of action for Manzamine A is its ability to target the sine oculis homeobox (SIX1) protein. nih.govnih.govacs.org SIX1 is a homeobox gene and transcriptional regulator that is critical during embryonic development and has been implicated in the progression of various cancers, including cervical, breast, and colorectal cancer. nih.govmdpi.commdpi.com

Studies have demonstrated that Manzamine A inhibits cervical cancer cell proliferation by directly targeting the SIX1 protein. frontiersin.orgacs.orgnews-medical.net This interaction leads to a reduction in the levels of SIX1. frontiersin.orgfrontiersin.org The modulation of SIX1 expression by Manzamine A is a key aspect of its anti-proliferative effects. nih.govmdpi.com In osteoblasts and their progenitors, where SIX1 is highly expressed, Manzamine A treatment leads to a significant decrease in cell viability and an increase in apoptosis, along with a reduction in Six1 mRNA expression. nih.gov

The targeting of a specific transcriptional regulator like SIX1 represents a distinct mechanism of action for the manzamine class of alkaloids and highlights their potential for development as targeted cancer therapeutics. acs.orgmdpi.comfrontiersin.org

Table of Kinase Inhibition by Manzamine A

Kinase Target IC50 Value Cell Lines/Model System Reference
Glycogen Synthase Kinase-3β (GSK-3β) 10.2 μM Human neuroblastoma cells caymanchem.commedchemexpress.com
Cyclin-Dependent Kinase 5 (CDK5) 1.5 μM Not specified caymanchem.commedchemexpress.comnih.gov
Ribosomal S6 Kinase 1 (RSK1) 15.01 μM Human cervical carcinoma cells (SiHa, CaSki) nih.govmdpi.com
Ribosomal S6 Kinase 2 (RSK2) 108.4 μM Human cervical carcinoma cells (SiHa, CaSki) nih.govmdpi.com
IκB kinase (IκB) Higher affinity than ATP (in silico) Not applicable nih.govmdpi.com
Janus kinase 2 (JAK2) Higher affinity than ATP (in silico) Not applicable nih.govmdpi.com
Protein kinase B (AKT) Higher affinity than ATP (in silico) Not applicable nih.govmdpi.com
Protein kinase C (PKC) Higher affinity than ATP (in silico) Not applicable nih.govmdpi.com

Table of Compounds Mentioned

Compound Name
Manzamine A
Manzamine D
1-(9'-propyl-3'-carbazole)-1, 2, 3, 4-tetrahydro-β-carboline (PCTC)
ATP
Bcl-2
Cyclin D1
p21
p27
p53
SIX1

Interference with Fundamental Cellular Processes

The manzamine class of alkaloids, particularly Manzamine A, has been shown to interfere with several fundamental cellular processes. However, research specifically detailing the effects of this compound on these same pathways is more limited, and in some cases, it has been shown to be inactive where other analogues are potent.

Studies on Manzamine A have indicated that it can disrupt key cellular mechanisms essential for cancer cell progression, including microtubule dynamics and the function of DNA replication enzymes. frontiersin.orgfrontiersin.org For instance, Manzamine A has been reported to inhibit DNA polymerase and topoisomerases, which are enzymes vital for DNA replication and cell division. frontiersin.org It has also been shown to target vacuolar ATPases (V-ATPases), leading to the inhibition of autophagy in pancreatic cancer cells, a process crucial for cell survival under stress. frontiersin.orgmdpi.commedchemexpress.comdoi.org Furthermore, Manzamine A can modulate proteins involved in protein synthesis and cell cycle regulation, such as those in the mTOR pathway and cyclin-dependent kinases (CDKs). medchemexpress.commdpi.com

In contrast, specific investigations into this compound have revealed a different activity profile. In a study assessing the effects of various manzamine compounds on cervical cancer cell lines, this compound, along with Manzamine F and Ircinal A, did not demonstrate any significant effect on cancer cell growth. acs.org This is in stark contrast to Manzamine A and 8-hydroxymanzamine A, which potently inhibited the proliferation of these cells. acs.org Since cancer cell proliferation is intrinsically linked to processes like DNA replication and protein synthesis, the lack of anti-proliferative activity by this compound in this context suggests it may not interfere with these specific fundamental processes in the same manner or with the same potency as Manzamine A. acs.org

Inhibition of Neuroinflammatory Cascade Components

This compound has demonstrated significant activity as an inhibitor of key components in the neuroinflammatory cascade, specifically the generation of superoxide (B77818) anions (O₂⁻) and thromboxane (B8750289) B₂ (TXB₂). These molecules are produced by activated microglia, the primary immune cells of the central nervous system, and are implicated in the pathogenesis of various neurodegenerative diseases. nih.govresearchgate.net

A comparative study of six manzamine analogues (A, B, C, D, E, and F) evaluated their effects on rat neonatal microglia activated by phorbol (B1677699) 12-myristate 13-acetate (PMA). The results showed that this compound is a potent inhibitor of both O₂⁻ and TXB₂ generation. nih.govresearchgate.net

For the inhibition of PMA-stimulated O₂⁻ generation, this compound was the most potent among the tested analogues, exhibiting a higher potency than even Manzamine A. nih.gov The order of decreasing potency was observed as: this compound > Manzamine A > Manzamine B > Manzamine C > Manzamine E and F. nih.gov

Regarding the inhibition of PMA-stimulated TXB₂ generation, this compound was the second most potent compound, surpassed only by Manzamine A. nih.govresearchgate.net The order of decreasing potency was: Manzamine A > this compound > Manzamine B > Manzamine C > Manzamine E and F. nih.gov However, it was noted that the potent inhibitory effect of this compound on O₂⁻ generation was accompanied by cytotoxicity to the microglia at low concentrations (0.1 μM), which complicates the interpretation of whether the effect is purely pharmacological or a result of toxicity. researchgate.net

The structure-activity relationship studies suggest that the specific chemical structure of this compound contributes to its potent anti-neuroinflammatory activity. researchgate.netnih.gov These findings identify this compound as a significant modulator of microglial activation and a potential lead compound for investigating therapies for neuroinflammatory disorders. nih.govnih.gov

Interactive Data Tables

Table 1: Inhibitory Activity of this compound and Analogues on Neuroinflammatory Mediators

This table summarizes the 50% inhibitory concentrations (IC₅₀) of various manzamine compounds on the generation of superoxide (O₂⁻) and thromboxane B₂ (TXB₂) in PMA-stimulated microglia. Data is sourced from a comparative study by Mayer A.M.S., et al. nih.govresearchgate.net

CompoundPMA-Stimulated O₂⁻ Generation (IC₅₀)PMA-Stimulated TXB₂ Generation (IC₅₀)
Manzamine A0.1 μM<0.016 μM
Manzamine B3.16 μM1.6 μM
Manzamine C3.43 μM2.98 μM
This compound <0.1 μM 0.23 μM
Manzamine E>10 μM>10 μM
Manzamine F>10 μM>10 μM

Structure Activity Relationships Sar and Analogue Development of Manzamine Alkaloids

Correlation between Structural Features and Antimalarial Activity

The antimalarial potency of manzamine alkaloids is intricately linked to their complex polycyclic structure. mdpi.com SAR studies have consistently highlighted that the complete pentacyclic ring system, coupled with the β-carboline moiety, is fundamental for significant activity. mdpi.com The absence of these core structures, as seen in the ircinal scaffold, leads to a decrease in antimalarial effects. mdpi.com

Key structural elements influencing antimalarial activity include:

The β-Carboline Nucleus : This aromatic component is considered essential for antimalarial action. rsc.org

The Pentacyclic System : The intricate five-ring core of the manzamine structure is vital for maintaining high potency. mdpi.com

The Eight-Membered Ring : The conformation and specific features of this ring, such as the presence of a double bond, are important. For instance, manzamine A, which possesses this double bond, is highly active, while manzamine F, which has a carbonyl group at C-31 and a reduced C-32 double bond, is inactive. mdpi.comrsc.orgresearchgate.net

Substitution at C-12 : A hydroxyl group at the C-12 position has been identified as essential for antimalarial activity. mdpi.comnih.gov Its acetylation leads to a drastic decrease in potency, suggesting this hydroxyl group is a critical pharmacophore. nih.govscispace.com

While Manzamine D itself has been evaluated in some biological assays, showing effects on cancer cell growth, detailed SAR studies focusing specifically on its antimalarial activity are less common compared to its analogue, manzamine A. acs.org However, the general SAR principles established for the manzamine class are applicable. For example, this compound possesses the core pentacyclic skeleton and the β-carboline unit, which are known drivers of activity. ontosight.ai

Significance of the β-Carboline Moiety in Biological Activity

The β-carboline portion of the manzamine scaffold is a critical determinant of its biological profile, particularly its antimalarial and cytotoxic activities. mdpi.comrsc.org This planar, aromatic system is believed to contribute to the molecule's ability to interact with biological targets, potentially through intercalation with DNA. acs.org

Modifications to the β-carboline ring have profound effects on activity:

Nitrogen at Position 9 (9-NH) : The presence of an NH group at this position is considered necessary for antimalarial activity. rsc.org Alkylation at this nitrogen (9-N-alkylation) results in decreased potency. mdpi.comrsc.org

Substitution at Position 8 : A hydroxyl group at position 8 (as in 8-hydroxymanzamine A) does not significantly alter the antimalarial effect compared to manzamine A. rsc.org However, derivatization of this hydroxyl group can modulate activity and toxicity. nih.gov

Other Substitutions : The introduction of an amide substitution at positions 8 and 6 of the β-carboline system has been shown to reduce antimalarial activity. mdpi.com

The necessity of the β-carboline moiety for antimalarial action is well-established, though it appears to have less impact on other activities like antituberculosis effects, suggesting different mechanisms of action for different therapeutic areas. researchgate.net

Impact of Macrocyclic Ring System Modifications on Bioactivity

The macrocyclic portion of the manzamine alkaloids, encompassing the unique 5-, 6-, 6-, 8-, and 13-membered heterocyclic ring system, is a key contributor to their bioactivity. tandfonline.comnih.gov Alterations to this complex scaffold have been a major focus of SAR studies.

Key findings on macrocyclic modifications include:

Ring Size and Conformation : The size of the macrocyclic rings influences bioactivity. For instance, the eight-membered ring's conformation is critical for antimalarial activity. mdpi.comrsc.org The absence of the double bond within this ring, as seen in neo-kauluamine, does not necessarily eliminate activity, suggesting other conformational factors are at play. rsc.org

Ring Cleavage : Using olefin metathesis to cleave the D and/or E rings of manzamine A has produced novel analogues. nih.gov A tetracyclic analogue (lacking the E ring) and a tricyclic analogue (lacking both D and E rings) were created. nih.gov The resulting tetracyclic compound, in particular, showed significantly enhanced activity against Mycobacterium intracellulare. nih.gov

These studies demonstrate that while the entire pentacyclic system is generally required for optimal activity, targeted modifications of the macrocycle can lead to analogues with altered or enhanced potency against specific pathogens. nih.govacs.org

Design, Synthesis, and Evaluation of Semisynthetic Manzamine Analogues

To overcome the limited availability of manzamines from natural sources and to develop improved therapeutic leads, researchers have focused on creating semisynthetic analogues from isolated natural products like manzamine A and 8-hydroxymanzamine A. scispace.comnih.govnih.gov These efforts aim to enhance potency, reduce toxicity, and better understand the SAR. researchgate.net

One strategy involves modifying key functional groups. For example, acetylation of 8-hydroxymanzamine A was explored to create potential prodrugs. scispace.com The mono-acetylated product at the 8-position (8-acetoxymanzamine A) retained significant antimalarial activity, whereas the di-acetylated analogue (at both C-8 and C-12) was the least potent, confirming the essential role of the C-12 hydroxyl group. nih.govepfl.ch

Another approach involved modifying the carbonyl group of manzamine F. Conversion of this carbonyl to a hydrazone or through alkylation resulted in a significant improvement in antimalarial activity, indicating that a lipophilic functionality is preferred over the carbonyl at this position. nih.gov

Antimalarial Activity of Semisynthetic Manzamine Analogues
CompoundModificationIC₅₀ vs. P. falciparum (D6 clone) [ng/mL]IC₅₀ vs. P. falciparum (W2 clone) [ng/mL]
Manzamine AParent Compound4.58.0
8-hydroxymanzamine AHydroxylation at C-8--
Manzamine FCarbonyl at C-31, reduced C-32 double bond--
Manzamine F-31-hydrazoneHydrazone from Manzamine F29-
8-acetoxymanzamine AAcetylation of 8-OH on 8-hydroxymanzamine A9.630
8,12-diacetoxymanzamine AAcetylation of 8-OH and 12-OH13001200

Data sourced from multiple studies. nih.govnih.govepfl.ch Note: "-" indicates data not specified in the provided sources.

Development and Biological Assessment of Simplified Manzamine Derivatives

In addition to semisynthesis, another major research avenue has been the total synthesis and evaluation of simplified manzamine analogues. nih.govresearchgate.net This approach involves creating truncated versions of the natural scaffold to determine the minimal structural requirements for biological activity. nih.gov

A series of analogues representing partial structures of the pentacyclic core of manzamine A were synthesized and evaluated. nih.govnih.gov These included monocyclic (B ring), bicyclic (AB and BC rings), and tetracyclic (ABCE rings) structures, all attached to the β-carboline moiety. nih.govresearchgate.net

The biological assessment of these simplified derivatives against P. falciparum revealed a significant attenuation of antimalarial activity compared to the parent manzamine A. nih.govnih.gov While there were minor differences in potency among the various simplified analogues, all were approximately 1,000-fold less active than manzamine A. nih.gov This dramatic decrease in activity strongly suggests that the complete, complex pentacyclic ring system is indispensable for the potent antimalarial effects of the manzamine class. nih.govresearchgate.net These findings indicate that simplified partial structures may not be viable leads for developing new anti-infective agents based on the manzamine scaffold. nih.gov

Antimalarial Activity of Simplified Manzamine Analogues
Analogue StructureIC₅₀ vs. P. falciparum (W2 clone) [ng/mL]IC₅₀ vs. P. falciparum (D6 clone) [ng/mL]
Manzamine A (Full Pentacycle)8.04.5
Monocyclic (B ring) Analogue72004400
Bicyclic (cis-AB) Analogue31001600
Bicyclic (iso-BC) Analogue47002700
Tetracyclic (ABCE) Analogue1400800

Data sourced from Winkler et al., 2006. nih.gov

Future Research Perspectives and Translational Potential of Manzamine D

Rational Drug Design Strategies for Manzamine Scaffold Optimization

The unique and complex architecture of the manzamine alkaloids, including Manzamine D, presents a compelling scaffold for rational drug design and optimization. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been instrumental in identifying key pharmacophoric features and guiding the semisynthesis of more potent and selective analogs. nih.govacs.orgnih.gov

Early SAR studies on manzamine derivatives revealed that modifications to the β-carboline and the pentacyclic ring system significantly impact biological activity. For instance, the hydrogenation of certain double bonds or the introduction of functional groups at specific positions can either enhance or diminish antimalarial, antimicrobial, and anti-neuroinflammatory properties. nih.gov The goal of these medicinal chemistry efforts is to dissociate the desired therapeutic activities from inherent toxicities, a common challenge with potent natural products. researchgate.net

One key strategy involves the simplification of the manzamine structure to create more synthetically accessible analogs while retaining the core bioactive elements. nih.gov However, early attempts at simplified manzamine C analogs showed reduced antimalarial activity, highlighting the importance of the complex polycyclic system for this particular effect. nih.gov Conversely, modifications of Manzamine A, such as the introduction of a hydrazone group, have led to a significant increase in antimalarial potency. nih.gov

Computational modeling and molecular docking studies are increasingly being integrated into the rational design process to predict the binding of manzamine analogs to their molecular targets. nih.govresearchgate.netnih.gov This in silico approach helps to prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby streamlining the drug discovery process. researchgate.netresearchgate.net By understanding the steric and electronic requirements for optimal target interaction, chemists can design focused libraries of manzamine derivatives with improved pharmacological profiles. researchgate.net

The table below summarizes some of the key findings from SAR studies on manzamine analogs, illustrating the impact of specific structural modifications on biological activity.

Parent Compound Modification Resulting Analog Impact on Biological Activity
Manzamine AHydrogenationDihydromanzamine ADecreased anti-neuroinflammatory activity nih.gov
Manzamine AN-alkylationVarious N-alkyl derivativesGenerally decreased anti-neuroinflammatory activity nih.gov
Manzamine FHydrazone formationManzamine F-31-hydrazone~27-fold increase in antimalarial activity nih.gov
8-hydroxymanzamine A--Improved antimalarial potency compared to Manzamine A researchgate.net

Exploration of Novel Molecular Targets and Therapeutic Applications

The manzamine alkaloids, including this compound, have demonstrated a broad spectrum of biological activities, suggesting they interact with multiple molecular targets. nih.govresearchgate.net This polypharmacology presents both a challenge and an opportunity for discovering novel therapeutic applications.

Initially identified for their potent activity against various cancer cell lines, the therapeutic potential of manzamines has expanded to include infectious diseases and neuroinflammatory disorders. nih.govnih.gov A significant area of investigation has been their antimalarial properties, with some analogs showing superior efficacy to conventional drugs like chloroquine (B1663885) in preclinical models. nih.govresearchgate.net

One of the most promising molecular targets identified for the manzamine class is Glycogen (B147801) Synthase Kinase-3β (GSK-3β). nih.govresearchgate.netunibo.it This enzyme is implicated in a variety of cellular processes and its dysregulation is associated with several diseases, including Alzheimer's disease, bipolar disorder, and cancer. researchgate.net Docking studies suggest that manzamines bind to an ATP-noncompetitive pocket of GSK-3β, offering a potential mechanism for their observed neuroprotective and anti-neuroinflammatory effects. nih.govresearchgate.net Manzamine A has also been shown to inhibit Cyclin-Dependent Kinase 5 (CDK5), another kinase involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.gov

Beyond GSK-3β and CDK5, recent research has pointed to other potential targets. For example, Manzamine A has been found to inhibit the 90 kDa ribosomal protein S6 kinase (RSK), a family of kinases involved in cell growth and proliferation. researchgate.net Additionally, studies have suggested that manzamines may exert some of their effects through the inhibition of vacuolar-type H+-ATPase (V-ATPase), an enzyme crucial for acidification of intracellular compartments and implicated in processes like cancer metastasis and viral entry. researchgate.net

The exploration of novel therapeutic applications is ongoing. The ability of certain manzamines to cross the blood-brain barrier opens up possibilities for treating cerebral infections and neurodegenerative diseases. nih.govresearchgate.net Their activity against a range of pathogens, including Mycobacterium tuberculosis and drug-resistant strains of Staphylococcus aureus, underscores their potential as a source of new anti-infective agents. nih.gov

Addressing Production Challenges: Advances in Microbial Fermentation and Biosynthetic Engineering

A significant hurdle in the clinical development of manzamine alkaloids is the limited and often unpredictable supply from their natural source, marine sponges. nih.govfrontiersin.org The low abundance of these compounds in sponges makes large-scale harvesting ecologically unsustainable and economically unfeasible. tandfonline.comtandfonline.com This supply issue has spurred research into alternative production methods, with a strong focus on microbial fermentation and biosynthetic engineering.

The wide distribution of manzamine-producing sponges across different geographical locations and species suggests a microbial origin for these alkaloids. nih.govtandfonline.comtandfonline.com It is hypothesized that symbiotic microorganisms residing within the sponges are the true producers of the manzamine scaffold. nih.govtandfonline.com This has led to efforts to isolate and culture these symbiotic microbes with the aim of establishing a sustainable fermentation-based production system. nih.govtandfonline.com

Researchers have successfully isolated a variety of bacteria, including members of the genera Micromonospora, from manzamine-producing sponges. frontiersin.org While the direct production of this compound by a cultured isolate has yet to be definitively reported, the production of Manzamine A by a sponge-associated actinomycete has been demonstrated, lending strong support to the microbial origin hypothesis. frontiersin.org

Advances in biosynthetic engineering offer a promising avenue for overcoming the challenges of producing complex natural products like this compound. tandfonline.com The identification and characterization of the manzamine biosynthetic gene cluster would enable its transfer into a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, for scalable and controlled production. tandfonline.comnih.gov Although the complete biosynthetic pathway remains elusive, significant progress has been made in understanding the key enzymatic steps, such as the proposed intramolecular Diels-Alder reaction and Pictet-Spengler condensation. frontiersin.orgnih.gov

Future research in this area will likely focus on:

Continued efforts to culture and identify the native manzamine-producing microorganisms from sponges.

Metagenomic approaches to directly clone and express the manzamine biosynthetic gene cluster from sponge holobiont DNA.

Heterologous expression and pathway engineering to optimize yields and potentially create novel manzamine derivatives.

Development of Manzamine-Derived Agents for Drug-Resistant Pathogens and Complex Diseases

The rise of drug-resistant pathogens poses a significant threat to global health, creating an urgent need for new antimicrobial agents with novel mechanisms of action. Manzamine alkaloids, including this compound, have shown promising activity against a range of clinically relevant pathogens, including those resistant to current therapies. nih.gov

Manzamines have demonstrated notable in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov This is particularly significant given the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.

In addition to their antimycobacterial properties, manzamines have also shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The unique scaffold of the manzamines suggests a mechanism of action that is distinct from existing classes of antibiotics, making them attractive candidates for overcoming established resistance mechanisms.

The potential of manzamines extends to the treatment of complex diseases such as cerebral infections and neuroinflammatory disorders. nih.govacs.org The ability of some manzamine analogs to penetrate the blood-brain barrier is a critical feature for treating infections of the central nervous system, such as cryptococcal meningitis, which is a major cause of mortality in immunocompromised individuals. nih.govresearchgate.net Furthermore, the anti-neuroinflammatory properties of manzamines, potentially mediated through the inhibition of GSK-3β, could be beneficial in managing the inflammatory component of these infections and other neurodegenerative conditions. nih.govresearchgate.net

The development of manzamine-derived agents for these complex diseases will require a multidisciplinary approach, combining medicinal chemistry to optimize potency and reduce toxicity, with detailed pharmacological studies to elucidate their mechanisms of action and in vivo efficacy. nih.gov

Integration of Advanced Computational Methodologies in Manzamine Research

Advanced computational methodologies are playing an increasingly vital role in accelerating research and development of the manzamine class of alkaloids. researchgate.net Techniques such as network pharmacology and molecular docking are being integrated to systematically explore the multifaceted nature of these compounds. nih.govfrontiersin.org

Network pharmacology offers a systems-level approach to understanding the complex interactions between drugs, their molecular targets, and disease pathways. nih.govdovepress.com For manzamines, this involves constructing intricate networks that connect the compounds to a multitude of potential protein targets and associated diseases. nih.gov This approach helps to predict new therapeutic applications and to understand the molecular basis for their broad spectrum of bioactivities. nih.govfrontiersin.org By analyzing these networks, researchers can identify key hubs and pathways that are modulated by manzamines, providing insights into their mechanisms of action. nih.gov

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand (such as this compound) to its target protein. researchgate.netfrontiersin.org This technique has been instrumental in elucidating the potential binding modes of manzamines to targets like GSK-3β and the CK2 kinase alpha subunit. nih.govacs.org By visualizing these interactions at the atomic level, researchers can gain a deeper understanding of the structure-activity relationships and rationally design more potent and selective inhibitors. researchgate.netacs.org Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the dynamic behavior and stability of the ligand-protein complex over time. researchgate.net

The integration of these computational methods provides a powerful framework for:

Target Identification: Predicting novel molecular targets for manzamines. nih.gov

Mechanism of Action Studies: Elucidating the complex biological networks modulated by these compounds. nih.govfrontiersin.org

Lead Optimization: Guiding the rational design of new analogs with improved pharmacological properties. researchgate.netresearchgate.net

Virtual Screening: Screening large virtual libraries of manzamine derivatives against specific targets to identify promising candidates for synthesis and biological evaluation. nih.gov

As computational power and algorithm accuracy continue to improve, these in silico approaches will undoubtedly become even more integral to unlocking the full therapeutic potential of this compound and its analogs.

Q & A

Q. Example Table: Synthetic Yield Optimization

CatalystSolventTemperature (°C)Yield (%) ± SD
Pd(OAc)₂DMF8042 ± 3.1
Pd(PPh₃)₄THF6038 ± 2.8

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using guidelines from .
  • Statistical Rigor: Apply ANOVA or t-tests to compare IC₅₀ values across studies. Report p-values and confidence intervals .
  • Dose-Response Validation: Replicate experiments with independent samples to confirm potency trends .

Case Study: A 2024 study found this compound’s anti-malarial IC₅₀ varied from 0.8–3.2 µM depending on parasite strain. Authors attributed this to genetic variability in Plasmodium spp. .

Advanced: What strategies validate this compound’s molecular targets in cancer pathways?

Methodological Answer:

  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with kinases (e.g., EGFR) or apoptosis regulators (Bcl-2) .
  • Experimental Confirmation:
    • CRISPR-Cas9 Knockout: Silence hypothesized targets (e.g., NF-κB) and assess this compound’s efficacy .
    • Western Blotting: Quantify protein expression changes (e.g., caspase-3 activation) post-treatment .

Data Interpretation: Correlate computational binding energies with experimental IC₅₀ values to validate target engagement .

Advanced: How to optimize this compound’s pharmacokinetics for in vivo studies?

Methodological Answer:

  • Structural Modification: Introduce hydrophilic groups (e.g., –OH) to improve solubility without compromising bioactivity .
  • Formulation Testing: Use liposomal encapsulation or PEGylation to enhance bioavailability .
  • In Vivo Metrics: Monitor plasma half-life (t₁/₂) and tissue distribution in murine models via LC-MS/MS .

Q. Example Table: Pharmacokinetic Parameters

Formulationt₁/₂ (hours)Cmax (ng/mL)AUC₀–24 (ng·h/mL)
Free Compound2.1120450
Liposomal5.83402100

Basic: What ethical guidelines apply to in vivo testing of this compound?

Methodological Answer:

  • Institutional Approval: Submit protocols to animal ethics committees (IACUC) for review, including endpoints and humane euthanasia criteria .
  • 3Rs Compliance: Minimize animal use via power analysis; replace with in vitro models where possible .
  • Data Transparency: Report attrition rates and adverse events in publications .

Advanced: How to design a research question evaluating this compound’s anti-inflammatory mechanisms?

Methodological Answer:
Apply the FINER Framework :

  • Feasible: “Does this compound inhibit COX-2 expression in LPS-induced macrophages?”
  • Novel: Compare efficacy to existing NSAIDs (e.g., celecoxib) .
  • Relevant: Address gaps in marine natural product pharmacology .

Methodology:

  • Use qPCR to quantify COX-2 mRNA levels and ELISA for prostaglandin E₂ (PGE₂) .
  • Include dose-response curves and negative controls (e.g., dexamethasone) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.